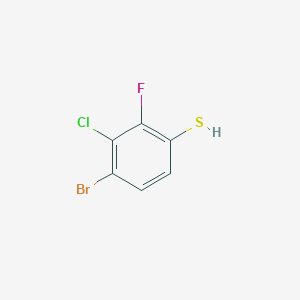
4-Bromo-3-chloro-2-fluorothiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-2-fluorothiophenol is an organosulfur compound with the molecular formula C6H3BrClF-SH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a thiophenol ring. It is used in various chemical syntheses and has applications in different scientific fields due to its unique reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorothiophenol typically involves multi-step reactions starting from thiophenol derivatives. One common method includes:
Halogenation: Thiophenol is subjected to halogenation using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalytic Processes: Catalysts such as palladium or copper may be used to facilitate halogenation and fluorination reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-chloro-2-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the substituents introduced, products can include various thiophenol derivatives.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiophenol derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-2-fluorothiophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive thiol group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-Bromo-3-chloro-2-fluorothiophenol exerts its effects involves:
Molecular Targets: The thiol group can interact with various biological molecules, including enzymes and proteins, forming covalent bonds.
Pathways Involved: The compound can inhibit enzyme activity by binding to active sites or altering protein conformation, affecting cellular processes.
Comparación Con Compuestos Similares
- 4-Bromo-2-fluorothiophenol
- 3-Chloro-2-fluorothiophenol
- 4-Bromo-3-chlorothiophenol
Comparison:
- Uniqueness: 4-Bromo-3-chloro-2-fluorothiophenol is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the thiophenol ring, which imparts distinct reactivity and properties compared to its analogs.
- Reactivity: The combination of halogens affects the compound’s reactivity, making it suitable for specific synthetic applications that other similar compounds may not achieve.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts, showcasing its versatility and unique chemical properties
Propiedades
Fórmula molecular |
C6H3BrClFS |
|---|---|
Peso molecular |
241.51 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
Clave InChI |
XXVQQTAHVAUOEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S)F)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


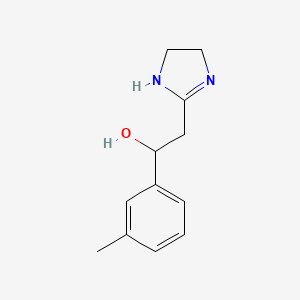
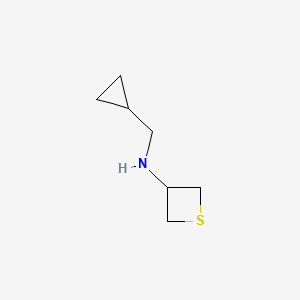

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
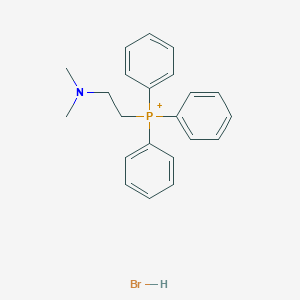
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
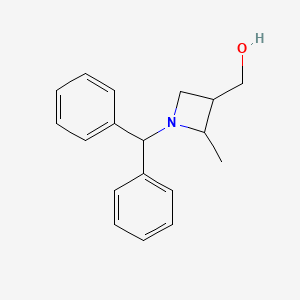
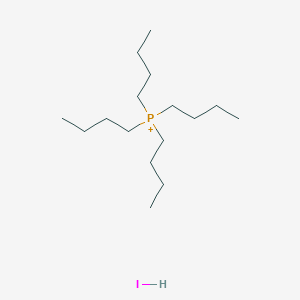
![2,3,5,6-Tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzonitrile](/img/structure/B12825093.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
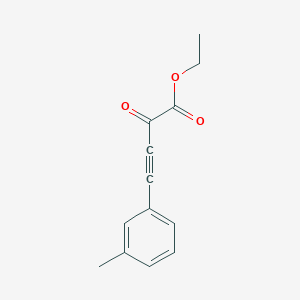
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)
